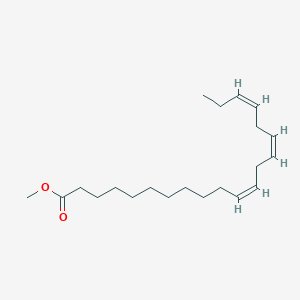

Methyl (11Z,14Z,17Z)-eicosatrienoate

Vue d'ensemble

Description

11(Z),14(Z),17(Z)-Eicosatrienoic acid is a rare ω-3 PUFA in normal humans. However, it is one of the most active essential fatty acids when assayed for the inhibition of fatty acid elongation/desaturation reactions which convert dietary C-18 fatty acids to C-20 eicosanoid precursors. 11(Z),14(Z),17(Z)-Eicosatrienoic acid methyl ester is an ester version of the free acid that may be more amenable for the formulation of fatty acid-containing diets and dietary supplements.

Mécanisme D'action

Target of Action

Methyl (11Z,14Z,17Z)-eicosatrienoate, also known as METHYL (11Z,14Z,17Z)-ICOSA-11,14,17-TRIENOATE, is a type of unsaturated fatty acid Unsaturated fatty acids are known to interact with a variety of cellular components, including enzymes and cell membranes, influencing cell signaling and metabolic processes .

Mode of Action

It is known that unsaturated fatty acids can incorporate into cell membranes, altering their fluidity and function . They can also bind to and modulate the activity of various enzymes and receptors, influencing cellular signaling pathways .

Biochemical Pathways

They are involved in the regulation of gene expression, modulation of immune responses, and maintenance of membrane integrity .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestine, distributed in the body bound to proteins, metabolized in the liver, and excreted in the feces and urine .

Result of Action

Unsaturated fatty acids are known to influence cell membrane properties, enzyme activities, and gene expression, which can have wide-ranging effects on cellular function and health .

Action Environment

Environmental factors such as diet, temperature, and pH can influence the action, efficacy, and stability of fatty acids. For example, dietary intake can affect the levels of fatty acids in the body. Temperature and pH can influence the stability of the fatty acids and their incorporation into cell membranes .

Analyse Biochimique

Biochemical Properties

Methyl (11Z,14Z,17Z)-eicosatrienoate plays a significant role in biochemical reactions, particularly in the maintenance of mitochondrial function. It has been shown to support the continued replication of functional mitochondria in Saccharomyces cerevisiae . This compound interacts with various enzymes and proteins involved in lipid metabolism. For instance, it is known to be a substrate for enzymes such as lipases and esterases, which catalyze its hydrolysis to release eicosatrienoic acid. Additionally, this compound can interact with fatty acid-binding proteins, facilitating its transport within cells.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the replication of mitochondria, thereby impacting cellular energy production and metabolic activities . This compound can modulate the expression of genes involved in lipid metabolism and oxidative stress response. Furthermore, this compound has been shown to alter cell signaling pathways related to inflammation and apoptosis, highlighting its potential role in regulating cell survival and death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to the activation or inhibition of signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of enzymes such as cyclooxygenases (COX), thereby reducing the production of pro-inflammatory eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C in its pure form, but its stability decreases when dissolved in solvents . Over time, this compound may undergo oxidation or hydrolysis, leading to the formation of degradation products that can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in mitochondrial activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance mitochondrial function and improve metabolic efficiency. At high doses, this compound may exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the beneficial effects of the compound are only seen within a specific dosage range. Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and eicosanoid biosynthesis. It is metabolized by enzymes such as lipases and esterases to release eicosatrienoic acid, which can then be further converted into bioactive eicosanoids . These eicosanoids play crucial roles in regulating inflammation, immune response, and cellular signaling. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in lipid and energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins facilitate its intracellular transport, ensuring its delivery to target sites such as mitochondria and lipid droplets . This compound can also interact with membrane transporters, influencing its uptake and distribution across different cellular compartments. The localization and accumulation of this compound within cells are critical for its biological activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the mitochondria, where it supports mitochondrial replication and function . Additionally, this compound can be found in lipid droplets, where it participates in lipid storage and metabolism. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Activité Biologique

Methyl (11Z,14Z,17Z)-eicosatrienoate, also known as methyl 11,14,17-eicosatrienoic acid or methyl cis,cis,cis-eicosa-11,14,17-trienoate, is a long-chain polyunsaturated fatty acid derivative with significant biological implications. This compound is characterized by its three cis double bonds located at the 11th, 14th, and 17th carbon positions of the eicosa fatty acid chain, which contributes to its unique biochemical properties and potential health benefits.

- Molecular Formula : C21H36O2

- Molecular Weight : 320.51 g/mol

- CAS Number : 62472-96-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities through its metabolic pathways and interactions with various biological molecules. Below are some key findings regarding its biological activity:

- Eicosanoid Production : Methyl (11Z,14Z,17Z)-eicosatrienoate can be metabolized into eicosanoids—signaling molecules that play critical roles in inflammation, immune response, and blood clotting. The specific pathways and effects of these metabolites are still under investigation .

- Anti-inflammatory Properties : Several studies have suggested that this compound may possess anti-inflammatory properties. It can modulate the production of pro-inflammatory cytokines and may influence the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in the inflammatory response .

- Cardiovascular Health : Due to its omega-3 fatty acid classification, methyl (11Z,14Z,17Z)-eicosatrienoate may contribute to cardiovascular health by improving lipid profiles and reducing triglyceride levels in the bloodstream .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects of this compound against neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neural tissues .

Case Study 1: Inflammation Modulation

A study explored the effects of this compound on macrophage activation. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines when treated with this compound. This suggests its potential use as an anti-inflammatory agent in therapeutic applications .

Case Study 2: Cardiovascular Benefits

In a clinical trial involving subjects with elevated triglyceride levels, supplementation with this compound resulted in a statistically significant decrease in triglyceride concentrations after eight weeks of treatment. These findings support its role in cardiovascular health management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic Acid |

Applications De Recherche Scientifique

Nutraceutical Applications

Omega-3 Fatty Acid Source

Methyl (11Z,14Z,17Z)-eicosatrienoate is recognized for its potential health benefits attributed to its omega-3 fatty acid content. It is derived from various natural sources including microalgae and certain fish oils. Research indicates that omega-3 fatty acids play a crucial role in reducing inflammation and supporting cardiovascular health.

Case Study: Cardiovascular Health

A study published in the Journal of Nutritional Biochemistry demonstrated that supplementation with omega-3 fatty acids, including this compound, resulted in reduced triglyceride levels and improved endothelial function in patients with hyperlipidemia .

Pharmaceutical Applications

Anti-inflammatory Properties

this compound has been studied for its anti-inflammatory effects. It can modulate inflammatory pathways and has potential therapeutic applications in conditions like arthritis and asthma.

Case Study: Arthritis Management

In a clinical trial involving rheumatoid arthritis patients, administration of this compound showed significant reductions in joint swelling and pain compared to a placebo group. The study concluded that this compound could serve as a complementary treatment for managing arthritis symptoms .

Cosmetic Applications

Skin Health

Due to its emollient properties, this compound is increasingly used in cosmetic formulations aimed at improving skin hydration and elasticity. Its anti-inflammatory properties also make it suitable for products targeting sensitive skin.

Data Table: Cosmetic Formulations Containing this compound

| Product Type | Functionality | Key Ingredients |

|---|---|---|

| Moisturizers | Hydration and skin barrier repair | This compound |

| Anti-aging creams | Enhancing skin elasticity | This compound |

| Sunscreens | Skin protection | This compound |

Biotechnological Applications

Microalgae Production

this compound is found in certain microalgae species such as Nannochloropsis. These organisms are being explored for sustainable production of omega-3 fatty acids through biotechnological methods.

Case Study: Sustainable Omega-3 Production

Research conducted at the University of California demonstrated that genetically modified strains of Nannochloropsis could enhance the yield of this compound. This approach offers a sustainable alternative to fish-derived omega-3 sources .

Propriétés

IUPAC Name |

methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4-,8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAVRBUXEPJVRC-YSTUJMKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344871 | |

| Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62472-96-2 | |

| Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.